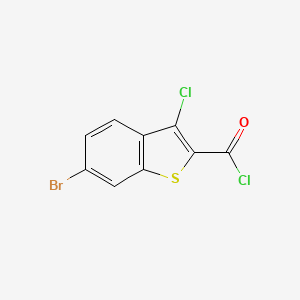

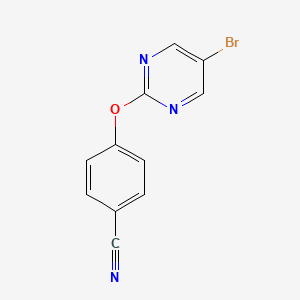

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

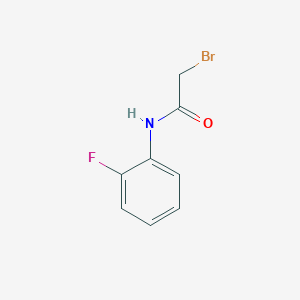

The compound of interest, 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, is a polyhalogenated benzothiophene derivative. Benzothiophenes are heterocyclic compounds that have been extensively studied due to their diverse applications in organic synthesis and potential biological activities. The presence of multiple halogen atoms on the benzothiophene core suggests that this compound could serve as a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated benzothiophenes can be achieved through various methods. An efficient bromocyclization process of ortho-substituted arylmethyl sulfide, promoted by N-methyl-pyrrolidin-2-one hydrotribromide, has been reported to lead to the synthesis of polyhalogenated benzothiophenes . This method provides a platform for the synthesis of a range of di-substituted benzothiophenes, which can be further functionalized at their halogen sites to access a diverse library of compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzothiophenes is characterized by the planarity of the benzothiophene ring and the dihedral angles formed between the rings in the case of substituted derivatives. For instance, the dihedral angle between the benzothiazole and phenyl rings in a related compound was found to be 8.2(9) degrees, indicating a nearly planar arrangement . Such structural features are crucial for understanding the reactivity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

Halogenated benzothiophenes can undergo various chemical reactions due to the presence of reactive halogen atoms. These reactions include electrophilic addition, as demonstrated by the synthesis of a compound through the addition of bromine to a styrylbenzothiazole . Additionally, the chlorine atom in chloroformamidine groups can be exchanged with O-, S-, or N-nucleophiles, leading to the formation of new compounds . These reactions highlight the chemical versatility of halogenated benzothiophenes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzothiophenes are influenced by their molecular structure. For example, the bond distances between the carbon and halogen atoms, such as in benzyl chloride and bromide, have been investigated using electron diffraction, revealing specific bond lengths and conformational models . The presence of halogen atoms also affects the crystal packing and intermolecular interactions, as seen in the crystal structures of related compounds . These properties are essential for the application of these compounds in material science and pharmaceutical chemistry.

Applications De Recherche Scientifique

1. Synthesis of Benzothiophenes

- Application Summary : Benzothiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This method is used to synthesize a wide range of 3-substituted benzothiophenes .

- Method of Application : The synthesis involves an aryne reaction with alkynyl sulfides. The sulfur or carbon of alkynyl sulfides attacks the electrophilic aryne intermediates, followed by ring-closure .

- Results or Outcomes : A wide range of 3-substituted benzothiophenes were synthesized. The synthesis of benzothiophene 12 bearing four different aryl groups was achieved by virtue of the halogen-tolerated benzothiophene synthesis and the versatility of C2-position .

2. Therapeutic Importance of Synthetic Thiophene

- Application Summary : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Method of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

- Results or Outcomes : Thiophenes have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety And Hazards

Propriétés

IUPAC Name |

6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZXWYBELLMGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392668 |

Source

|

| Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

CAS RN |

75212-27-0 |

Source

|

| Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)